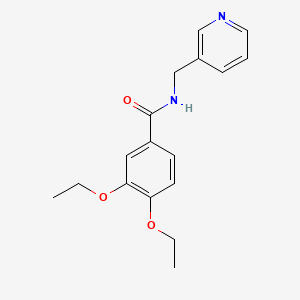

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide

Description

3,4-Diethoxy-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzene ring connected via an amide bond to a pyridin-3-ylmethyl group. The pyridine moiety introduces a heterocyclic aromatic system, which may participate in hydrogen bonding or π-π interactions, influencing solubility and receptor binding .

Properties

IUPAC Name |

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-3-21-15-8-7-14(10-16(15)22-4-2)17(20)19-12-13-6-5-9-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJONDTFYEXGFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with pyridin-3-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pH, and reaction time to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

Reduction: Formation of 3,4-diethoxy-N-(pyridin-3-ylmethyl)aniline.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry: 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an antioxidant and antibacterial agent. It has shown promising activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Medicine: The compound’s potential biological activity extends to medicinal chemistry, where it is investigated for its role in drug discovery. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the plastic, rubber, and paper industries .

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares key physical properties of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzamide with similar benzamide derivatives:

Key Observations:

- Melting Points: Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) lower melting points compared to halogenated analogs. For example, compound 50 (158°C) vs. 49 (198°C) .

- Elemental Analysis: Close alignment between calculated and experimental values confirms purity and structural integrity in synthesized analogs .

Structural and Functional Group Comparisons

- Diethoxy vs.

- Amine Substituents: The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen atom, which may improve solubility in acidic environments compared to purely aromatic substituents (e.g., 4-fluorobenzyl or bromophenyl) .

- Bioactivity Implications: Benzamide derivatives with halogen or nitro groups (e.g., compounds 49–51 ) are often explored for antimicrobial or anticancer activity, while pyridine-containing analogs may target neurological receptors due to structural similarity to nicotinic acetylcholine ligands .

Crystallographic and Computational Insights

- Crystal Packing: Tools like Mercury CSD enable visualization of intermolecular interactions. For example, diethoxy groups may participate in van der Waals interactions, while pyridine rings facilitate π-stacking, influencing crystallinity .

- Thermodynamic Stability: Higher melting points in halogenated analogs (e.g., 49 ) suggest stronger crystal lattice forces compared to nitro-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.